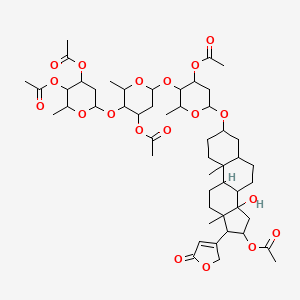
Pentagit
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentagit is a hypothetical compound that has garnered interest due to its unique structural and chemical properties. It is characterized by its pentagonal molecular structure, which imparts distinct physical and chemical behaviors. This compound is of significant interest in various fields of scientific research, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pentagit involves a multi-step process that includes the formation of its pentagonal core structure. The initial step typically involves the cyclization of a linear precursor molecule under controlled conditions. This is followed by the introduction of functional groups to achieve the desired chemical properties. Common reagents used in the synthesis include strong acids or bases, catalysts, and solvents that facilitate the cyclization and functionalization processes.
Industrial Production Methods
Industrial production of this compound can be scaled up using continuous flow reactors, which allow for precise control over reaction conditions such as temperature, pressure, and reagent concentrations. This method ensures high yield and purity of the final product. Additionally, the use of automated systems in industrial settings can enhance the efficiency and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
Pentagit undergoes various types of chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can form oxidized derivatives.
Reduction: Reducing agents can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogens, acids, and bases are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce hydrogenated forms of this compound.
科学的研究の応用
Pentagit has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the effects of pentagonal structures on chemical reactivity and stability.
Biology: this compound derivatives are explored for their potential as enzyme inhibitors and signaling molecules.
Medicine: Research is ongoing to investigate the therapeutic potential of this compound in treating various diseases, including cancer and infectious diseases.
Industry: this compound is used in the development of advanced materials with unique mechanical and electronic properties.
作用機序
The mechanism of action of Pentagit involves its interaction with specific molecular targets, such as enzymes and receptors. The pentagonal structure of this compound allows it to fit into unique binding sites, modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effects.
類似化合物との比較
Similar Compounds
Cyclopentane: A simple hydrocarbon with a pentagonal ring structure.
Pentamidine: An antimicrobial compound with a pentagonal core.
Pentazocine: An analgesic with a pentagonal structure.
Uniqueness of Pentagit
This compound stands out due to its unique combination of structural features and functional groups, which confer distinct chemical reactivity and biological activity. Unlike other pentagonal compounds, this compound exhibits a broader range of applications and higher stability under various conditions.
特性
CAS番号 |
27071-80-3 |
|---|---|
分子式 |
C51H74O19 |
分子量 |
991.1 g/mol |
IUPAC名 |
[3-[4-acetyloxy-5-(4,5-diacetyloxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-[[16-acetyloxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-4-yl] acetate |
InChI |
InChI=1S/C51H74O19/c1-24-46(67-31(8)56)37(63-27(4)52)20-43(61-24)69-48-26(3)62-44(21-39(48)65-29(6)54)70-47-25(2)60-42(19-38(47)64-28(5)53)68-34-13-15-49(9)33(18-34)11-12-36-35(49)14-16-50(10)45(32-17-41(57)59-23-32)40(66-30(7)55)22-51(36,50)58/h17,24-26,33-40,42-48,58H,11-16,18-23H2,1-10H3 |
InChIキー |
JDYLJSDIEBHXPO-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC(=O)C)O)C)C)OC(=O)C)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


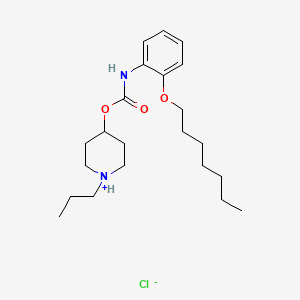
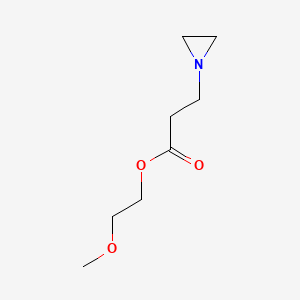

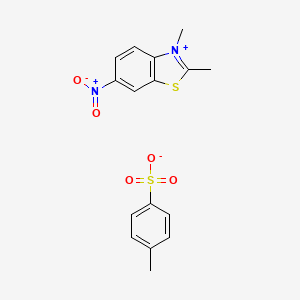
![6-[(2-Carboxyethyl)amino]hexanoic acid](/img/structure/B13746268.png)
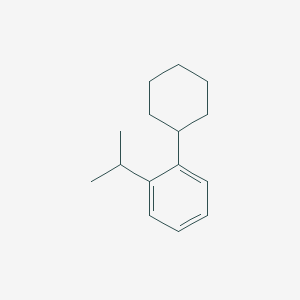
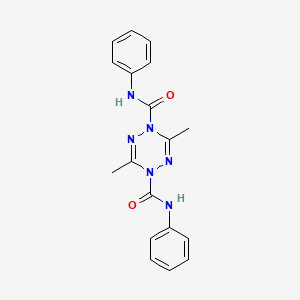
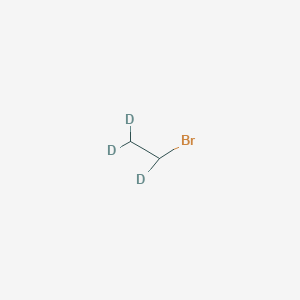


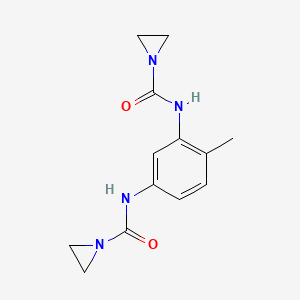
![1-Methyl-1,2-diazaspiro[2.5]octane](/img/structure/B13746320.png)


